![molecular formula C10H19N3O4 B15051410 tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]morpholine-4-carboxylate](/img/structure/B15051410.png)
tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]morpholine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl 3-[(Z)-N’-hydroxycarbamimidoyl]morpholine-4-carboxylate: is a chemical compound with the molecular formula C10H19N3O4 and a molecular weight of 245.28 g/mol . This compound is known for its unique structure, which includes a morpholine ring substituted with a tert-butyl group and a hydroxycarbamimidoyl group. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(Z)-N’-hydroxycarbamimidoyl]morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and hydroxycarbamimidoyl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. Industrial production would also involve stringent quality control measures to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions: tert-butyl 3-[(Z)-N’-hydroxycarbamimidoyl]morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxo derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Compounds with different functional groups replacing the tert-butyl group.
科学的研究の応用
Chemistry: In chemistry, tert-butyl 3-[(Z)-N’-hydroxycarbamimidoyl]morpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound can be used to study enzyme interactions and inhibition. Its hydroxycarbamimidoyl group can mimic natural substrates or inhibitors, making it useful in biochemical assays .
Medicine: In medicinal chemistry, tert-butyl 3-[(Z)-N’-hydroxycarbamimidoyl]morpholine-4-carboxylate is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings .
作用機序
The mechanism of action of tert-butyl 3-[(Z)-N’-hydroxycarbamimidoyl]morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarbamimidoyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity . The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
- tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate
- tert-butyl 3-[(methylamino)methyl]morpholine-4-carboxylate
- tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate
Comparison: Compared to these similar compounds, tert-butyl 3-[(Z)-N’-hydroxycarbamimidoyl]morpholine-4-carboxylate is unique due to the presence of the hydroxycarbamimidoyl group. This functional group imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
特性
分子式 |
C10H19N3O4 |
|---|---|
分子量 |
245.28 g/mol |
IUPAC名 |
tert-butyl 3-[(E)-N'-hydroxycarbamimidoyl]morpholine-4-carboxylate |
InChI |
InChI=1S/C10H19N3O4/c1-10(2,3)17-9(14)13-4-5-16-6-7(13)8(11)12-15/h7,15H,4-6H2,1-3H3,(H2,11,12) |
InChIキー |
JHNBDFZBWYOJPY-UHFFFAOYSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCOCC1/C(=N\O)/N |
正規SMILES |
CC(C)(C)OC(=O)N1CCOCC1C(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


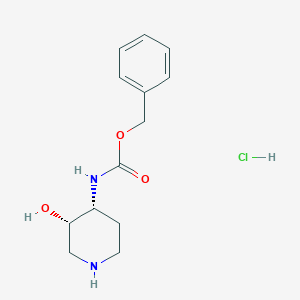
![ethyl (1R,2R)-2-{[(trimethylsilyl)oxy]methyl}cyclopropane-1-carboxylate](/img/structure/B15051349.png)
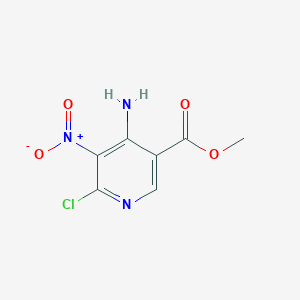

![(4R,4aS,9aS)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-decahydro-1H-pyrido[3,4-d]azepin-1-one](/img/structure/B15051362.png)



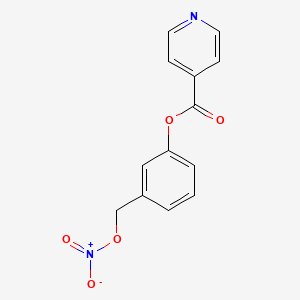
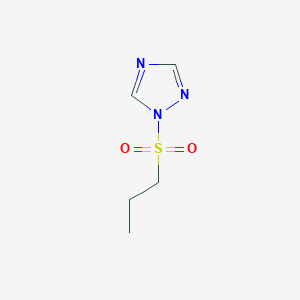
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B15051419.png)
![(hexahydro-1H-pyrrolizin-1-yl)methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B15051425.png)
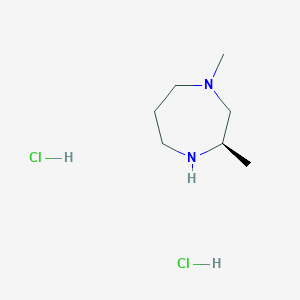
![(1R,3R,5R)-2-[(tert-butoxy)carbonyl]-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B15051433.png)
